molecular formula C25H23BrN4O3S B15037539 (6Z)-6-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(5-bromo-2-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B15037539
M. Wt: 539.4 g/mol
InChI Key: FXXDBXLWIVYVKY-XIFKCTFISA-N
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Description

(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a brominated phenyl group, a thiadiazolo-pyrimidinone core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Etherification: Formation of the ether linkage between the phenyl group and the prop-2-en-1-yl group.

    Cyclization: Formation of the thiadiazolo-pyrimidinone core through cyclization reactions.

    Condensation: Final condensation step to form the complete structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the imino group to an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives.

Scientific Research Applications

(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(5-BROMO-2-{2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHOXY}PHENYL)METHYLIDENE]-2-ETHYL-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its complex structure, which includes a brominated phenyl group, a thiadiazolo-pyrimidinone core, and various functional groups

Properties

Molecular Formula

C25H23BrN4O3S

Molecular Weight

539.4 g/mol

IUPAC Name

(6Z)-6-[[5-bromo-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H23BrN4O3S/c1-3-7-16-8-5-6-9-20(16)32-12-13-33-21-11-10-18(26)14-17(21)15-19-23(27)30-25(28-24(19)31)34-22(4-2)29-30/h3,5-6,8-11,14-15,27H,1,4,7,12-13H2,2H3/b19-15-,27-23?

InChI Key

FXXDBXLWIVYVKY-XIFKCTFISA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4CC=C)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4CC=C)C(=O)N=C2S1

Origin of Product

United States

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